molecular formula C11H16N2O2 B6352313 Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate CAS No. 1155158-76-1

Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate

Cat. No.: B6352313
CAS No.: 1155158-76-1
M. Wt: 208.26 g/mol
InChI Key: QVNMELJMEQIBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol. This compound contains a methyl ester group, an amine group linked to a pyridinylmethyl moiety, and a butanoate chain. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

The synthesis of Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate involves several steps. One common method includes the reaction of pyridin-2-ylmethanamine with methyl 3-bromobutanoate under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and ester functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate can be compared with other similar compounds, such as:

    Methyl 3-amino-3-(pyridin-2-yl)butanoate: This compound has a similar structure but differs in the position of the amino group.

    N-methyl-N-(2-pyridinylmethyl)-beta-alanine dihydrochloride: This compound has a similar pyridinylmethyl moiety but differs in the overall structure and functional groups.

Properties

IUPAC Name

methyl 3-(pyridin-2-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-5-3-4-6-12-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMELJMEQIBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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